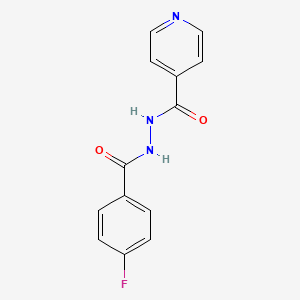![molecular formula C17H26N2O4S B5738193 N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)
N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has various applications in scientific research. It is commonly known as MPDPB and is a selective agonist for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular functions and has been linked to several physiological and pathological processes. MPDPB has been extensively studied for its potential therapeutic applications and its mechanism of action.
作用机制
The sigma-1 receptor is a protein that is involved in various cellular functions such as calcium signaling, ion channel regulation, and protein folding. MPDPB acts as a selective agonist for the sigma-1 receptor and modulates its activity. The exact mechanism of action of MPDPB is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of protein folding.
Biochemical and Physiological Effects:
MPDPB has been shown to have various biochemical and physiological effects. It has been shown to enhance neuroprotection, improve cognitive function, and reduce inflammation. MPDPB has also been shown to have anti-cancer properties and can induce cell death in cancer cells. The exact mechanisms underlying these effects are not fully understood and require further investigation.
实验室实验的优点和局限性
MPDPB has several advantages for lab experiments. It is a highly selective agonist for the sigma-1 receptor and can be used to study its function. MPDPB is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to using MPDPB in lab experiments. It has a low solubility in water and requires specialized equipment and expertise for its synthesis and purification.
未来方向
There are several future directions for the study of MPDPB. One area of research is the development of more potent and selective agonists for the sigma-1 receptor. Another area of research is the investigation of the mechanisms underlying the neuroprotective and anti-cancer properties of MPDPB. Additionally, the potential therapeutic applications of MPDPB in various diseases such as Alzheimer's and Parkinson's disease require further investigation.
合成方法
The synthesis of MPDPB involves several steps and requires specialized equipment and expertise. The most commonly used method for synthesizing MPDPB is through the reaction of 1,4-benzodioxane-6-sulfonyl chloride with N-(4-methylpiperidin-3-yl)propylamine in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
科学研究应用
MPDPB has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and can enhance cognitive function. MPDPB has also been studied for its potential anti-cancer properties and has shown promising results in preclinical studies.
属性
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-14-5-9-19(10-6-14)8-2-7-18-24(20,21)15-3-4-16-17(13-15)23-12-11-22-16/h3-4,13-14,18H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTFHZFCHUQSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-4-benzyl-1-piperidinecarboxamide](/img/structure/B5738146.png)
![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)



![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)


![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)